molecular formula C19H19NO3S B2795234 5-methoxy-2,4-dimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide CAS No. 2415491-36-8

5-methoxy-2,4-dimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide

Cat. No.: B2795234
CAS No.: 2415491-36-8
M. Wt: 341.43
InChI Key: XMZFLOLOHCCDBQ-UHFFFAOYSA-N
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Description

5-methoxy-2,4-dimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound features a benzene ring substituted with methoxy, dimethyl, and sulfonamide groups, along with a naphthalene moiety, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,4-dimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting the benzene derivative with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide.

    Introduction of Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced through electrophilic aromatic substitution reactions. Methoxylation can be performed using methanol in the presence of an acid catalyst, while methylation can be achieved using methyl iodide and a base.

    Attachment of the Naphthalene Moiety: The final step involves the coupling of the naphthalene moiety to the benzene sulfonamide core. This can be done through a Suzuki coupling reaction, where a naphthalene boronic acid derivative is reacted with the benzene sulfonamide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2,4-dimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-methoxy-2,4-dimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential antibacterial and anticancer properties due to the presence of the sulfonamide group.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-methoxy-2,4-dimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication . This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

5-methoxy-2,4-dimethyl-N-(naphthalen-2-yl)benzene-1-sulfonamide is unique due to its complex structure, which includes a naphthalene moiety and multiple substituents on the benzene ring. This structural complexity may confer unique biological activities and interactions compared to simpler sulfonamides.

Properties

IUPAC Name

5-methoxy-2,4-dimethyl-N-naphthalen-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-13-10-14(2)19(12-18(13)23-3)24(21,22)20-17-9-8-15-6-4-5-7-16(15)11-17/h4-12,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZFLOLOHCCDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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